4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate
Description
4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methyl group, and a hexyloxy group attached to a benzoate moiety
Properties
CAS No. |
921599-17-9 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-hydroxy-3-methylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C20H24O4/c1-3-4-5-6-13-23-17-9-7-16(8-10-17)20(22)24-18-11-12-19(21)15(2)14-18/h7-12,14,21H,3-6,13H2,1-2H3 |
InChI Key |
PRZKLGDRZKAFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-Hydroxy-3-methylphenol and 4-(hexyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-3-methylphenyl 4-(hexyloxy)benzoate.
Reduction: Formation of 4-hydroxy-3-methylphenyl 4-(hexyloxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate typically involves an esterification reaction between 4-hydroxy-3-methylphenol and 4-(hexyloxy)benzoic acid. This reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature. The resulting compound exhibits unique structural properties due to the combination of hydroxy and hexyloxy groups, which influence its reactivity and potential applications.
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with tailored properties.
Biology
- Biological Activities : Research indicates that 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate exhibits potential antimicrobial and antioxidant activities. These properties are being investigated for their applicability in developing new therapeutic agents.
Medicine
- Drug Development : The compound is being explored for its potential use in drug formulation. Its structural characteristics may contribute to the design of novel therapeutic agents aimed at treating various diseases.
Industry
- Materials Science : Due to its unique chemical structure, this compound is utilized in the production of advanced materials such as liquid crystals and polymers. These materials are essential for applications in electronics and photonics.
Case Studies
- Antimicrobial Activity Study : A systematic investigation on RAW264.7 cells demonstrated that derivatives of 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate exhibited significant antimicrobial activity against various pathogens. The study measured IC50 values indicating effective concentrations required to inhibit microbial growth.
- Liquid Crystal Applications : Research on cholesteric liquid crystal oligomers incorporating this compound revealed its effectiveness as a thermochromic coating material for energy-efficient windows. The study highlighted the compound's ability to change optical properties in response to temperature variations, making it suitable for smart window technologies.
- Polymer Production : In industrial applications, this compound has been utilized in the formulation of high-performance polymers that exhibit enhanced thermal stability and mechanical strength. Studies have shown that incorporating this compound into polymer matrices significantly improves their performance characteristics.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic activities and cellular signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.
4-Hydroxy-3-methylbenzoic acid: Lacks the hexyloxy group.
4-Hydroxy-3-methoxybenzaldehyde: Contains an aldehyde group instead of an ester group.
Uniqueness
4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate is unique due to the presence of both a hydroxy group and a hexyloxy group on the benzoate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .
Biological Activity
4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate, a compound derived from hydroxybenzoic acid, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, antioxidant effects, and other pharmacological actions supported by recent research findings.
Chemical Structure and Properties
4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate is characterized by the following structural features:
- A hydroxy group at the 4-position of the aromatic ring.
- A methyl group at the 3-position of the same ring.
- A hexoxy chain attached to the 4-position of a benzoate moiety.
This structure suggests potential interactions with biological molecules, influencing various pathways.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of compounds structurally related to 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate. For instance, a study on similar compounds demonstrated significant inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound's mechanism involved:
- Inhibition of iNOS and COX-2 Expression : The compound reduced the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammatory responses .
| Concentration (μM) | NO Inhibition (%) | PGE2 Inhibition (%) |
|---|---|---|
| 12.5 | 48.98 | 54.86 |
| 25 | 66.80 | 75.94 |
| 50 | 81.91 | 99.38 |
This data illustrates a dose-dependent inhibition of inflammatory markers, supporting its potential therapeutic application in inflammatory diseases.
2. Antioxidant Properties
Compounds similar to 4-Hydroxy-3-methylphenyl 4-(hexyloxy)benzoate have also been evaluated for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various chronic diseases.
Research indicates that derivatives with hydroxy groups exhibit significant free radical scavenging activity, which may be attributed to their ability to donate hydrogen atoms or electrons to reactive species, thereby neutralizing them.
3. Other Pharmacological Activities
Beyond anti-inflammatory and antioxidant actions, related compounds have shown promise in various pharmacological contexts:
- Antimicrobial Activity : Some studies suggest that similar benzamide derivatives exhibit antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity .
- Anticancer Potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- Study on RAW264.7 Cells : A systematic investigation into the effects of related compounds on RAW264.7 cells showed that treatment with specific concentrations significantly reduced inflammatory cytokines and chemokines.
- Zebrafish Model : In vivo studies using zebrafish larvae demonstrated reduced inflammation markers upon treatment with similar compounds, further corroborating their anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
